molecular formula C18H14 B101390 7,12-Dihydrobenz[a]anthracene CAS No. 16434-59-6

7,12-Dihydrobenz[a]anthracene

Cat. No. B101390
CAS RN: 16434-59-6
M. Wt: 230.3 g/mol
InChI Key: WIEUPINIIPQUJY-UHFFFAOYSA-N
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Description

7,12-Dimethylbenz[a]anthracene (DMBA) is a polycyclic aromatic hydrocarbon that is widely used in research laboratories studying cancer . It is an immunosuppressor and a potent organ-specific laboratory carcinogen . It is yellow to greenish-yellow in color, odorless, and exhibits bluish-violet fluorescence in UV light .


Synthesis Analysis

The synthesis of 7,12-Dihydrobenz[a]anthracene derivatives has been achieved through TiCl4-catalyzed reactions of the corresponding aromatic quinones and malononitrile . The title compounds were synthesized despite large steric repulsion between the aromatic quinone moiety and the dicyanomethylene moiety .


Molecular Structure Analysis

The crystal structure of 7,12-Dimethylbenz[a]anthracene (DMBA) has been refined from new X-ray diffraction data collected at low temperature (180 K). This has allowed the location of the hydrogen atom positions not previously reported in earlier structure determinations and refinements .


Chemical Reactions Analysis

7,12-DIMETHYLBENZ[A]ANTHRACENE is incompatible with strong oxidizing agents . The mechanism of DMBA-induced lymphoid toxicity involves the aryl hydrocarbon receptor (AHR), a ligand-dependent transcription factor that mediates activation .


Physical And Chemical Properties Analysis

7,12-Dimethylbenz[a]anthracene is a yellow to greenish-yellow solid . It has a molecular weight of 256.3410 .

Scientific Research Applications

Chiroptical Properties and Racemization

  • Chiroptical Properties : The chiroptical properties of 7,12-bis(dicyanomethylene)-7,12-dihydrobenz[a]anthracene have been studied, revealing spontaneous racemization at ambient temperatures, assessed via chiral high-performance liquid chromatography and circular dichroism spectral decay (Saito et al., 2008).

Metabolism by Mycobacterium

  • Biodegradation by Mycobacterium : Research on the degradation of 7,12-dimethylbenz[a]anthracene (DMBA) by Mycobacterium vanbaalenii PYR-1 showed initial attack at specific positions on DMBA, demonstrating the organism's high regio- and stereoselectivity in degrading DMBA (Moody et al., 2003).

Metabolism in Mice

  • Metabolism in Mice : Studies on the metabolism of 7,12-dimethylbenz(a)anthracene in mice revealed various metabolites formed when homogenates of the stomach and small intestine were incubated with the hydrocarbon, indicating specific metabolic pathways (Gentil & Sims, 2004).

Photoreactivity and Genotoxicity

  • Photoreactivity and Genotoxicity : Research indicates that 7,12-dimethylbenz[a]anthracene is phototoxic and photomutagenic, with light irradiation leading to various photoproducts and the formation of DNA adducts. This suggests different genotoxicity pathways from microsomal metabolism (Yu et al., 2005).

Synthesis of Dibenzo-7λ3-Phosphanorbornadiene Derivatives

  • Synthesis of Novel Compounds : Research has led to the synthesis of unprotected dibenzo-7λ(3)-phosphanorbornadiene derivatives, which are synthesized via specific reactions and have potential for further chemical applications (Velian & Cummins, 2012).

Expression of CYP1A1 and CYP1B1 in Rat Liver

  • CYP1 Enzyme Expression : The expression of cytochrome P450 1A1 and 1B1 (CYP1) in rat liver following administration of 7,12-Dimethybenz[a]anthracene has been studied, indicating specific timeframes for enzyme production and metabolism of DMBA in rat liver (Muto et al., 2003).

Photodegradation and Biodegradation

  • Photodegradation and Biodegradation : Studies have identified photodegradation products of polycyclic aromatic hydrocarbons like 7,12-dihydrobenz[a]anthracene in water and their amenability to biodegradation, providing insights into environmental impact and degradation pathways (Lehto et al., 2003).

Safety And Hazards

7,12-Dimethylbenz[a]anthracene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and is suspected of causing cancer . It should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name

7,12-dihydrobenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEUPINIIPQUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC3=CC=CC=C31)C4=CC=CC=C4C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,12-Dihydrobenzo[a]anthracene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,12-Dihydrobenz[a]anthracene
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Citations

For This Compound
55
Citations
MS Newman - The Journal of Organic Chemistry, 1971 - ACS Publications
A new synthesis, which may prove general for the synthesis of 7, 12-dimethylbenz [a] anthracenes from the cor-responding benz [a] anthracenes, is described. Benz [a] anthracene (II) …
Number of citations: 12 pubs.acs.org
MS Newman, JM Khanna - The Journal of Organic Chemistry, 1979 - ACS Publications
The melting p. iint was determined on a Yanagimoto micromelting point apparatus and is uncorrected. and 13C NMR spectra of 7 were determined on a Jeol FX-100 spectrophotometer. …
Number of citations: 7 pubs.acs.org
MS Newman, JM Khanna, K Kanakarajan… - The Journal of Organic …, 1978 - ACS Publications
The condensation of 8-methyoxy-l-naphthyllithium with phthalic anhydride produced 2-(8-methoxy-l-naphthoyl) benzoic acid (4), which was converted by two routes into l-methoxy-7, 12-…
Number of citations: 18 pubs.acs.org
K Maruyama, H Imahori, K Nakagawa… - Bulletin of the Chemical …, 1989 - journal.csj.jp
In spite of large steric repulsion between aromatic quinone moiety and dicyanomethylene moiety the title compounds (BDCNBA) were synthesized by TiCl 4 -catalyzed reactions of the …
Number of citations: 20 www.journal.csj.jp
J Pataki, C Duguid, PW Rabideau… - Journal of Medicinal …, 1971 - ACS Publications
A series of dimethyl, trimethvl, hydroxymethyl, and formyl derivatives of benz [a] anthracene structurally related to the carcinogenic 7-methyl-, 12-methyl-, and 7, 12-dimethylbenz [a] …
Number of citations: 27 pubs.acs.org
M Jang, SR McDow - Environmental Science & Technology, 1997 - ACS Publications
Little is known about atmospheric reaction mechanisms or products of polycyclic aromatic hydrocarbons associated with aerosol particles. Products of benz[a]anthracene …
Number of citations: 121 pubs.acs.org
K Yamamura, H Miyake - Bulletin of the Chemical Society of Japan, 1993 - journal.csj.jp
7,12-Epoxy-7,12-dihydrobenz[a]anthracene-8,11-dione and 5,12-epoxy-5,12-dihydronaphthacene-1,4-dione have been synthesized. Both of them had pronounced intramolecular …
Number of citations: 1 www.journal.csj.jp
H Saito, T Mori, Y Origane, T Wada… - … of Molecular Asymmetry, 2008 - Wiley Online Library
Absolute configuration of optically active 7,12‐bis(dicyanomethylene)‐7,12‐dihydrobenz[a]anthracene (1) with interconvertible planar chirality was determined by a comparison of …
Number of citations: 7 onlinelibrary.wiley.com
PP Fu, HM Lee, RG Harvey - The Journal of Organic Chemistry, 1980 - ACS Publications
Hydrogenation of polynuclear hydrocarbons over a palladium catalyst at low pressure andambient temperature affords regiospecifically the corresponding K-region dihydroarenes, …
Number of citations: 90 pubs.acs.org
G Balanikas, N Hussain, S Amin… - The Journal of Organic …, 1988 - ACS Publications
The oxidation of polynuclear aromatic hydrocarbons with ceric ammonium sulfate (CAS) in sulfuric acid was investigated. Oxidation of benzo [h] fluoranthene (1) gave a mixture of the 7, …
Number of citations: 34 pubs.acs.org

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